Lithium triethylborohydride

描述

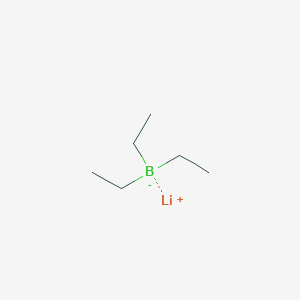

Lithium triethylborohydride (LiEt₃BH), commonly referred to as Superhydride, is a potent organoboron reducing agent widely utilized in organic synthesis. It is typically marketed as a tetrahydrofuran (THF) solution and is renowned for its exceptional nucleophilicity and reducing power, surpassing conventional agents like lithium aluminum hydride (LiAlH₄) and lithium borohydride (LiBH₄) in both speed and selectivity . LiEt₃BH efficiently reduces a broad range of substrates, including alkyl halides, esters, carbonyl compounds, and epoxides, while maintaining high stereochemical control in certain reactions . Its unique reactivity profile has enabled novel synthetic pathways, such as the generation of α,α-difluoroenolates from fluorinated acetophenones, which are pivotal in synthesizing polyfluorinated β-hydroxy ketones .

准备方法

Fundamental Preparation Reaction

The primary and most established method for preparing lithium triethylborohydride involves the direct reaction of lithium hydride with triethylborane in an aprotic solvent, typically tetrahydrofuran (THF). The reaction proceeds as follows:

$$

\text{LiH} + \text{Et}3\text{B} \rightarrow \text{LiEt}3\text{BH}

$$

- Reagents : Lithium hydride (LiH) and triethylborane (Et3B)

- Solvent : Anhydrous tetrahydrofuran (THF)

- Conditions : The reaction is performed under an inert atmosphere (argon or nitrogen) to avoid moisture and air exposure, which can decompose the product.

- Product : this compound is obtained as a stable solution in THF, typically at 1 mol/L concentration.

This preparation method yields a THF complex of this compound that is indefinitely stable if kept free from moisture and air contamination.

Reaction Setup and Conditions

- The reaction is typically conducted by adding triethylborane to lithium hydride suspended in dry THF.

- The mixture is stirred at ambient or slightly reduced temperature (often around 0°C) to control the exothermic nature of the reaction.

- The resulting solution is a colorless or pale liquid, which can be used directly in subsequent synthetic steps without isolation.

- The reaction is generally conducted under anhydrous and oxygen-free conditions to prevent degradation.

Alternative and Industrial-Scale Considerations

While the fundamental reaction is straightforward, industrial and large-scale preparations may incorporate modifications to improve safety, yield, and purity:

- Inert Atmosphere Handling : Use of argon/vacuum manifolds and Schlenk techniques to maintain rigorously anhydrous conditions.

- Temperature Control : Cooling to sub-ambient temperatures (e.g., -70°C) during reagent addition to minimize side reactions and control reactivity, as demonstrated in organic synthesis protocols involving this compound.

- One-Pot Protocols : In advanced synthetic applications, this compound solutions are used in one-pot procedures that combine reduction and subsequent transformations without isolating intermediates, enhancing operational simplicity and yield.

Comparative Table of Preparation Parameters

| Parameter | Description/Condition | Notes/Comments |

|---|---|---|

| Starting Materials | Lithium hydride (LiH), Triethylborane (Et3B) | Commercially available reagents |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, oxygen-free |

| Molar Ratio | 1:1 | Stoichiometric for complete conversion |

| Temperature | 0°C to room temperature | Cooling during addition recommended |

| Atmosphere | Argon or nitrogen | To prevent moisture and air exposure |

| Concentration of product | Typically 1 mol/L in THF | Stable solution for storage and use |

| Stability | Indefinite in absence of moisture/air | Decomposes if exposed to water or oxygen |

| Physical State | Colorless or white liquid solution | Ready for direct use in synthesis |

Research Findings and Notes on Preparation

- This compound is recognized as a stronger reducing agent than lithium borohydride and lithium aluminum hydride, making it valuable for selective reductions.

- The reaction of lithium hydride with triethylborane in THF is highly efficient and reproducible.

- The THF solution of this compound is commercially available and widely used in synthetic laboratories due to its ease of handling and stability.

- In research involving graphene oxide reduction, this compound was used as a reducing agent in THF at low temperatures, demonstrating its utility beyond classical organic synthesis.

- Industrial protocols emphasize rigorous exclusion of moisture and oxygen, often involving glovebox or Schlenk line techniques to maintain reagent integrity.

- The preparation method avoids the use of more hazardous reagents such as lithium aluminum hydride, offering a less toxic alternative with comparable or superior reducing power.

Summary and Recommendations for Preparation

- The preparation of this compound is best performed by reacting lithium hydride with triethylborane in anhydrous THF under inert atmosphere.

- Strict exclusion of moisture and oxygen is critical for obtaining a stable and pure reagent.

- Temperature control during reagent addition minimizes side reactions and ensures high yield.

- The resulting THF solution is stable and can be stored or used directly in various synthetic applications.

- For large-scale or sensitive applications, one-pot protocols and low-temperature handling improve operational safety and efficiency.

This detailed analysis consolidates the authoritative preparation methods of this compound from diverse and reliable sources, providing a comprehensive guide for researchers and industrial chemists alike.

化学反应分析

Reduction of Carbonyl Compounds

LiTEBH efficiently reduces aldehydes, ketones, esters, acid chlorides, anhydrides, and lactones to their corresponding alcohols or diols.

Mechanistic Insight : LiTEBH donates hydride ions (H⁻) to electrophilic carbonyl carbons, forming alkoxide intermediates that protonate during workup .

Epoxide Ring-Opening

LiTEBH selectively reduces epoxides to Markovnikov alcohols via nucleophilic attack at the less hindered carbon.

-

Example : Reduction of styrene oxide yields 1-phenylethanol exclusively .

-

Regioselectivity : Governed by steric and electronic factors. For example, cyclohexene oxide opens at the secondary carbon .

Deoxygenation of Tosylates and Mesylates

Primary tosylates and mesylates are reduced to hydrocarbons, while secondary/tertiary substrates undergo elimination or retain stereochemistry.

Stereochemical Dependence : Allo-configured substrates exhibit competing elimination, while galacto analogs undergo ring contraction .

Reductive Cyclization

LiTEBH enables intramolecular cyclization of keto-vinyl triflates to alkynyl alcohols. For example:

Hydrodefluorination

LiTEBH facilitates C–F bond activation in the presence of nickel catalysts.

-

Example : Hydrodefluorination of perfluorotoluene yields toluene derivatives under mild conditions .

Generation of Enolates

LiTEBH promotes 1,4-addition to α,β-enones, forming lithium enolates.

Reduction of Nitrogen-Containing Compounds

Selectivity : Primary amides (e.g., caproamide) release 1 equivalent of H₂ but resist further reduction .

Deprotonation Without Reduction

-

Carboxylic acids are deprotonated to lithium carboxylates but not reduced .

-

Alcohols, phenols, and thiols rapidly evolve H₂, while hindered alcohols (e.g., 3-ethyl-3-pentanol) react slowly .

Comparative Reactivity Table

| Reducing Agent | Reactivity | Steric Tolerance | Functional Group Selectivity |

|---|---|---|---|

| LiTEBH | High | Excellent | Broad (epoxides, esters, amides) |

| LiAlH₄ | Moderate | Moderate | Limited (no epoxide reduction) |

| LiBH₄ | Low | Poor | Narrow (carbonyls only) |

LiTEBH’s versatility makes it indispensable for synthesizing complex molecules, including pharmaceuticals and advanced materials. Its ability to address steric and electronic challenges underscores its utility in modern organic chemistry .

科学研究应用

Lithium triethylborohydride (LiEt3BH), commonly known as LiTEBH or Superhydride, is a powerful reducing agent with various applications in organometallic and organic chemistry . It is typically marketed and used as a THF solution . LiTEBH is a stronger reducing agent than lithium borohydride and lithium aluminum hydride .

Scientific Research Applications

LiTEBH is used in a variety of chemical reactions, including:

- Reduction of alkyl halides Alkyl halides are reduced to alkanes by LiTEBH .

- Reduction of functional groups LiTEBH reduces a wide range of functional groups and is reserved for difficult substrates, such as sterically hindered carbonyls .

- Reduction of acid anhydrides LiTEBH reduces acid anhydrides to alcohols and carboxylic acid, but not to diols .

- Reduction of lactones Lactones are reduced to diols by LiTEBH . However, it can also be used for the efficient reduction of sugar lactones to hemiacetals .

- 1,4-addition to α,β-Enones α,β-Enones undergo 1,4-addition to give lithium enolates .

- Reduction of disulfides Disulfides are reduced to thiols via thiolates by LiTEBH .

- Deprotonation of carboxylic acids LiTEBH deprotonates carboxylic acids but does not reduce the resulting lithium carboxylates .

- Ring-opening of epoxides Epoxides undergo ring-opening upon treatment with LiTEBH to give alcohols. The reaction can proceed with high regio- and stereo- selectivity, favoring attack at the least hindered position .

- Reductive cleavage of mesylates and tosylates LiTEBH can be used in the reductive cleavage of mesylates and tosylates .

- Selective deprotection LiTEBH can selectively deprotect tertiary N-acyl groups without affecting secondary amide functionality .

- Reduction of aromatic esters Aromatic esters can be reduced to corresponding alcohols by LiTEBH .

- Reduction of nitrogen heterocycles Pyridine and isoquinolines are reduced to piperidines and tetrahydroisoquinolines, respectively, by LiTEBH .

- Generation of α,α-difluoroenolates LiTEBH promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones and is applied to the synthesis of polyfluorinated β-hydroxy ketones via self-condensation or aldol reaction .

- Reduction of Graphene Oxide: LiTEBH can be used to reduce graphene oxide . After chemical reduction with LiTEBH, the absorbance intensities associated with oxygenous functional groups are decreased dramatically .

- Catalysis: this compound can act as an efficient catalyst for the solvent-free hydroboration of a wide range of aldehydes and ketones, which can then be transformed to corresponding 1° and 2° alcohols in a one-pot procedure at room temperature .

Case Studies

- Synthesis of polyfluorinated β-hydroxy ketones: this compound promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones and is applied to the synthesis of polyfluorinated β-hydroxy ketones via self-condensation or aldol reaction .

- Reduction of sugar lactones to hemiacetals: this compound can be used for the efficient reduction of sugar lactones to hemiacetals .

- Ethyltellurenylation of Epoxides: this compound is used in the one-pot multistep ethyltellurenylation reaction of epoxides with elemental tellurium .

- Alkaloid Synthesis: this compound is used to produce a hemiaminal intermediate in the total synthesis of alkaloids .

- Reduction of alkyl tosylates to hydrocarbons: this compound can reduce alkyl tosylates to hydrocarbons .

作用机制

The mechanism by which lithium triethylhydroborate exerts its effects involves the transfer of hydride ions (H-) to the substrate. This transfer is facilitated by the strong nucleophilicity of the hydride ion in the compound. The molecular targets and pathways involved include the reduction of carbonyl groups, deprotonation of acids, and addition to unsaturated systems .

相似化合物的比较

Reducing Power and Reaction Kinetics

LiEt₃BH exhibits superior reducing strength compared to other hydrides. For example:

- Alkyl Halide Reduction : In THF at 25°C, LiEt₃BH reduces hindered substrates like cyclohexyl bromide to cyclohexane in >96% yield within minutes, whereas LiAlH₄ and LiBH₄ require longer reaction times and yield lower purity products (Table 1) .

- Ester Reduction : LiEt₃BH reduces esters to primary alcohols at room temperature, a transformation unachievable with NaBH₄ and less efficient with LiAlH₄ .

Table 1: Comparative Reactivity of Hydrides with n-Octyl Chloride

| Reagent | Second-Order Rate Constant (M⁻¹min⁻¹) | Yield (%) |

|---|---|---|

| LiEt₃BH | 1.2 × 10⁻² | >95 |

| LiAlH₄ | 3.5 × 10⁻⁴ | 70–80 |

| LiBH₄ | 2.1 × 10⁻⁵ | <50 |

Data sourced from kinetic studies in THF at 25°C .

Nucleophilicity

LiEt₃BH is the most powerful nucleophile among common hydrides. It outperforms sodium thiophenoxide (20× faster) and n-butyl mercaptide (14× faster) in SN2 displacements due to its low steric hindrance and strong electron-donating ethyl groups . For instance, the reduction of neopentyl bromide—a highly hindered substrate—proceeds smoothly with LiEt₃BH but stalls with LiAlH₄ .

Selectivity and Functional Group Tolerance

- Chemoselectivity : LiEt₃BH selectively reduces alkyl halides in the presence of esters or ketones, a feat challenging for LiAlH₄, which often over-reduces multiple functional groups .

- Fluorinated Substrates: LiEt₃BH uniquely promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones, enabling aldol condensations inaccessible with other hydrides .

Stereochemical Control

LiEt₃BH achieves high stereoselectivity in reductions. For example, in the synthesis of pyrrolidine derivatives, it reduces lactams to aminals without epimerization, a critical step for accessing specific diastereomers in macrolide antibiotics .

生物活性

Lithium triethylborohydride (LiTEBH), also known as Superhydride, is a powerful organoboron reducing agent with significant implications in organic synthesis. This article delves into its biological activity, focusing on its chemical properties, applications in synthetic chemistry, and potential biological implications.

This compound is represented by the chemical formula LiBH(CH₂CH₃)₃. It is a colorless liquid that is highly reactive, especially with water, alcohols, and acids, releasing flammable hydrogen gas. The compound is synthesized through the reaction of lithium hydride (LiH) and triethylborane (Et₃B) in tetrahydrofuran (THF):

This reaction yields a stable solution in THF that can be utilized in various organic reactions due to its strong nucleophilic properties .

Biological Activity and Applications

While this compound itself is not directly employed in biological systems due to its high reactivity, it plays a crucial role in synthesizing biologically active compounds. Its reducing capabilities allow for the production of various functional groups essential in bioactive molecules, such as alcohols and thiols .

Reductive Reactions

LiTEBH is particularly effective in reducing a wide range of functional groups, including:

- Carbonyl Compounds : Efficiently reduces ketones and aldehydes to their corresponding alcohols.

- Esters and Acid Chlorides : Converts these to alcohols.

- Disulfides : Reduces disulfides to thiols.

- Epoxides : Facilitates ring-opening reactions leading to alcohol formation .

The compound's ability to selectively reduce challenging substrates makes it invaluable in synthetic organic chemistry. For instance, it has been used to synthesize polyfluorinated β-hydroxy ketones via self-condensation reactions involving α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones .

Case Studies

- Reduction of Graphene Oxide : A study investigated the reduction of graphene oxide using LiTEBH, demonstrating a significant decrease in oxygenous functional groups post-reduction. This method enhanced the electronic properties of graphene materials, indicating potential applications in nanotechnology and materials science .

- Synthesis of Polycyclic Polyethers : Research highlighted the use of LiTEBH in the epoxide-opening cascades for synthesizing polycyclic polyether antibiotics. The compound facilitated critical steps in the biosynthesis pathways of bioactive compounds like lasalocid .

Data Table: Comparison of Reducing Agents

| Reducing Agent | Reactivity Level | Common Applications |

|---|---|---|

| This compound (LiTEBH) | High | Reduction of carbonyls, esters, epoxides |

| Lithium Aluminum Hydride (LiAlH₄) | High | Broad reductions including carboxylic acids |

| Sodium Borohydride (NaBH₄) | Moderate | Reduction of aldehydes and ketones |

常见问题

Basic Research Questions

Q. Why is lithium triethylborohydride (LiTEBH) preferred over lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) for reducing hindered alkyl halides?

LiTEBH exhibits superior nucleophilic power due to its weaker Lewis acid character (triethylborane vs. borane), enabling rapid SN2 displacement even with highly hindered substrates like neopentyl bromide and exo-norbornyl bromide. Kinetic studies show LiTEBH reacts ~20 times faster than thiophenoxide and achieves >96% yields for hindered halides, whereas LiAlH₄ and LiBH₄ require harsher conditions and produce lower yields . Standard conditions (0.5 M LiTEBH in THF at 25°C) are sufficient for most reductions, as demonstrated in Table I of comparative reaction rates .

Q. What are the standard experimental protocols for preparing and standardizing LiTEBH solutions?

LiTEBH is synthesized by reacting lithium hydride (LiH) with triethylborane in anhydrous tetrahydrofuran (THF) under nitrogen. Solutions are standardized via iodimetric titration: excess iodine is added, and residual iodine is titrated with sodium thiosulfate. This method accounts for competing side reactions and ensures ±2% accuracy in concentration determination . Handling requires rigorously dried glassware and inert atmospheres to prevent hydrolysis .

Q. How does LiTEBH achieve regioselective reduction of epoxides to Markovnikov alcohols?

LiTEBH reduces epoxides via a two-step mechanism: (1) nucleophilic attack at the less substituted carbon, followed by (2) hydride transfer to the adjacent electrophilic center. This regioselectivity is consistent for aliphatic epoxides (e.g., 1,2-epoxybutane → 2-butanol) but reverses in α-methylstyrene oxides due to steric and electronic effects. Kinetic studies confirm second-order dependence (first-order in LiTEBH and epoxide) .

Advanced Research Questions

Q. How can kinetic isotope effects (KIE) be analyzed in LiTEBH-mediated reductions?

KIE is quantified using competitive reactions between LiTEBH and its deuterated analog (LiEt₃BD). For example, in epoxide reductions, mass spectrometry determines deuterium incorporation, yielding kH/kD = 1.4–1.5. This confirms a concerted mechanism where hydride transfer and C-O bond cleavage occur simultaneously .

Q. What experimental strategies resolve contradictions in cis/trans epoxide reactivity with LiTEBH?

While aliphatic cis-epoxides react 12× faster than trans isomers, α-methylstyrene oxides show the opposite trend. Steric hindrance and transition-state geometry explain this divergence. For example, cis-α-methylstyrene oxide’s bulky substituents destabilize the transition state, slowing the reaction. Researchers should perform kinetic profiling (e.g., GLC monitoring) and computational modeling to validate steric vs. electronic contributions .

Q. How does LiTEBH enable stereospecific deuterium labeling, and what are its limitations?

Lithium triethylborodeuteride (LiEt₃BD), synthesized from LiD and triethylborane, transfers deuterium with >96% isotopic purity in SN2 reactions. However, competing elimination or radical pathways may reduce stereochemical fidelity in highly branched substrates. Optimization involves temperature control (e.g., refluxing THF at 65°C accelerates reductions without compromising selectivity) .

Q. What mechanistic insights explain LiTEBH’s unexpected reactivity in tellurium-mediated epoxide functionalization?

In reactions with elemental tellurium, LiTEBH generates dilithium ditelluride (Li₂Te₂), which opens epoxide rings to form β-hydroxy ditellurides. Subsequent transmetalation with triethylborane produces β-hydroxy-alkyl ethyl tellurides via an SH2 mechanism. This highlights LiTEBH’s dual role as a reductant and nucleophile in multi-step syntheses .

Q. Methodological Considerations

Q. How should researchers optimize reaction temperatures for sluggish LiTEBH-mediated reductions?

For slow reactions (e.g., neopentyl bromide), increasing the temperature from 25°C to 65°C reduces reaction time from 24 hours to 3 hours while maintaining >95% yield. However, elevated temperatures may promote side reactions in sensitive substrates, necessitating trial-scale testing .

Q. What analytical techniques are critical for monitoring LiTEBH reactions?

Gas-liquid chromatography (GLC) with flame ionization detection is standard for tracking alkane formation and residual halides. ¹H NMR and mass spectrometry validate product purity and isotopic labeling. Iodimetric titration ensures reagent concentration accuracy .

Q. How can air sensitivity and safety risks be mitigated in LiTEBH experiments?

LiTEBH solutions must be stored under dry nitrogen or argon in sealed containers. Reactions should use Schlenk lines or gloveboxes. Safety protocols include immediate neutralization of spills with ethanol-water mixtures and avoiding contact with oxidizing agents (e.g., nitrates) .

属性

InChI |

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCNGINELBODDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897726 | |

| Record name | Lithium triethylhydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] 10.59% Tetrahydrofuran solution: Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Lithium triethylborohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22560-16-3 | |

| Record name | Lithium triethylborohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium triethylhydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium triethylhydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM TRIETHYLBOROHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1ML638JFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。